REACTION_SMILES
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[Cl:12][c:13]1[cH:14][cH:15][cH:16][cH:17][c:18]1[Cl:19].[Cl:1][c:2]1[cH:3][c:4]2[c:5]([nH:6][c:7](=[O:9])[o:8]2)[cH:10][cH:11]1>>[Cl:1][c:2]1[cH:3][c:4]2[c:5]([n:6][c:7]([Cl:12])[o:8]2)[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1ccccc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1[nH]c2ccc(Cl)cc2o1
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Name
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Type
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product
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Smiles
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Clc1ccc2nc(Cl)oc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |